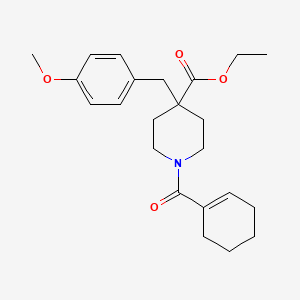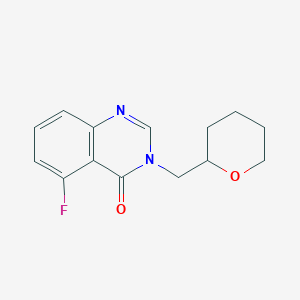
ethyl 1-(1-cyclohexen-1-ylcarbonyl)-4-(4-methoxybenzyl)-4-piperidinecarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 1-(1-cyclohexen-1-ylcarbonyl)-4-(4-methoxybenzyl)-4-piperidinecarboxylate, also known as CPP-115, is a potent and selective inhibitor of the enzyme gamma-aminobutyric acid (GABA) aminotransferase (GABA-AT). GABA is the primary inhibitory neurotransmitter in the central nervous system, and GABA-AT is responsible for the breakdown of GABA. The inhibition of GABA-AT by CPP-115 increases the levels of GABA in the brain, which has potential therapeutic applications in the treatment of various neurological and psychiatric disorders.
Wirkmechanismus
Ethyl 1-(1-cyclohexen-1-ylcarbonyl)-4-(4-methoxybenzyl)-4-piperidinecarboxylate is a potent and selective inhibitor of GABA-AT. GABA-AT is responsible for the breakdown of GABA, the primary inhibitory neurotransmitter in the central nervous system. Inhibition of GABA-AT by this compound leads to an increase in the levels of GABA in the brain, which enhances GABAergic neurotransmission and has potential therapeutic applications in the treatment of various neurological and psychiatric disorders.
Biochemical and physiological effects:
The increase in GABA levels in the brain by this compound has been shown to have various biochemical and physiological effects. These include the inhibition of neuronal excitability, reduction of anxiety and depression-like behaviors, and the suppression of drug-seeking behavior in addiction models. This compound has also been shown to have neuroprotective effects and may have potential applications in the treatment of neurodegenerative disorders such as Alzheimer's and Parkinson's disease.
Vorteile Und Einschränkungen Für Laborexperimente
Ethyl 1-(1-cyclohexen-1-ylcarbonyl)-4-(4-methoxybenzyl)-4-piperidinecarboxylate has several advantages and limitations for lab experiments. One of the main advantages is its high potency and selectivity for GABA-AT, which allows for precise modulation of GABA levels in the brain. However, this compound has limited solubility in water, which can make it difficult to formulate for in vivo studies. Additionally, this compound has a relatively short half-life, which can limit its efficacy in chronic treatment paradigms.
Zukünftige Richtungen
For research include the development of more efficient synthesis methods for ethyl 1-(1-cyclohexen-1-ylcarbonyl)-4-(4-methoxybenzyl)-4-piperidinecarboxylate, the optimization of dosing regimens for chronic treatment paradigms, and the investigation of its potential applications in the treatment of neurodegenerative disorders such as Alzheimer's and Parkinson's disease. Additionally, further studies are needed to elucidate the long-term effects of this compound on GABAergic neurotransmission and its potential for abuse liability.
Synthesemethoden
Ethyl 1-(1-cyclohexen-1-ylcarbonyl)-4-(4-methoxybenzyl)-4-piperidinecarboxylate can be synthesized through a multi-step process starting with commercially available starting materials. The synthesis involves the preparation of 1-cyclohexen-1-ylacetic acid, which is then converted to the corresponding acid chloride. The acid chloride is then reacted with 4-methoxybenzylamine to give the corresponding amide. The amide is then reduced to the corresponding amine, which is then reacted with ethyl chloroformate to give this compound.
Wissenschaftliche Forschungsanwendungen
Ethyl 1-(1-cyclohexen-1-ylcarbonyl)-4-(4-methoxybenzyl)-4-piperidinecarboxylate has been extensively studied for its potential therapeutic applications in the treatment of various neurological and psychiatric disorders. In preclinical studies, this compound has shown efficacy in the treatment of epilepsy, anxiety, depression, and addiction. This compound has also been shown to have neuroprotective effects and may have potential applications in the treatment of neurodegenerative disorders such as Alzheimer's and Parkinson's disease.
Eigenschaften
IUPAC Name |
ethyl 1-(cyclohexene-1-carbonyl)-4-[(4-methoxyphenyl)methyl]piperidine-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H31NO4/c1-3-28-22(26)23(17-18-9-11-20(27-2)12-10-18)13-15-24(16-14-23)21(25)19-7-5-4-6-8-19/h7,9-12H,3-6,8,13-17H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTZNNOGOGOHQGP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1(CCN(CC1)C(=O)C2=CCCCC2)CC3=CC=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H31NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![4-{[4-(cyclohexylmethyl)-3-(2-hydroxyethyl)-1-piperazinyl]methyl}phenol](/img/structure/B6095148.png)
![1-{2-oxo-2-[(phenylsulfonyl)amino]ethyl}pyridinium chloride](/img/structure/B6095151.png)
![4-methoxy-N-{1-[5-methyl-1-(2-methylphenyl)-1H-pyrazol-4-yl]ethyl}benzamide](/img/structure/B6095153.png)
![N-[(5-methoxy-3-methyl-1H-indol-2-yl)methyl]-1-(5-methyl-1-phenyl-1H-pyrazol-4-yl)ethanamine](/img/structure/B6095157.png)
![N~1~-(4-iodophenyl)-N~2~-[(4-methoxyphenyl)sulfonyl]-N~2~-phenylglycinamide](/img/structure/B6095170.png)
![ethyl 1-{[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetyl}-3-[(2E)-3-phenyl-2-propen-1-yl]-3-piperidinecarboxylate](/img/structure/B6095179.png)
![5-fluoro-2-[1-(3-methylphenoxy)ethyl]-1H-benzimidazole](/img/structure/B6095184.png)

![4-{[7-(3-methylbenzyl)-2,7-diazaspiro[4.5]dec-2-yl]carbonyl}-2-pyridinamine](/img/structure/B6095195.png)


![1-(4-chlorophenyl)-N-{[1-(3-thienylcarbonyl)-3-piperidinyl]methyl}cyclopropanecarboxamide](/img/structure/B6095238.png)
![[1-(4-{[1-(2-pyridinylmethyl)-4-piperidinyl]oxy}benzoyl)-2-piperidinyl]methanol](/img/structure/B6095261.png)
![carbonylbis[(1,3-dioxo-1,3-dihydro-2H-isoindole-5,2-diyl)-4,1-phenylene] diacetate](/img/structure/B6095270.png)
